molecular formula C21H17FN4O B3303289 N-(2-Aminophenyl)-4-((5-fluoro-1H-indazol-1-yl)methyl)benzamide CAS No. 920314-95-0

N-(2-Aminophenyl)-4-((5-fluoro-1H-indazol-1-yl)methyl)benzamide

Cat. No. B3303289
CAS RN: 920314-95-0
M. Wt: 360.4 g/mol
InChI Key: XWFAXFYUYQVFCL-UHFFFAOYSA-N
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Description

N-(2-Aminophenyl)-4-((5-fluoro-1H-indazol-1-yl)methyl)benzamide, also known as FIIN-4, is a small molecule inhibitor that targets the kinase activity of fibroblast growth factor receptor (FGFR) proteins. FGFRs play a critical role in cell proliferation, differentiation, and survival, and their dysregulation has been implicated in various diseases, including cancer. FIIN-4 has shown promising results in preclinical studies as a potential therapeutic agent for FGFR-driven cancers.

Mechanism of Action

N-(2-Aminophenyl)-4-((5-fluoro-1H-indazol-1-yl)methyl)benzamide selectively targets the ATP-binding pocket of FGFRs, preventing the activation of downstream signaling pathways that promote cell proliferation and survival. By inhibiting FGFR kinase activity, this compound induces apoptosis and cell cycle arrest in cancer cells, leading to tumor regression. This compound has also been shown to inhibit angiogenesis, which is critical for tumor growth and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have minimal off-target effects on other kinases, indicating its high selectivity for FGFRs. In addition to its anti-tumor effects, this compound has also been shown to have potential therapeutic applications in other diseases, such as osteoporosis and pulmonary hypertension. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(2-Aminophenyl)-4-((5-fluoro-1H-indazol-1-yl)methyl)benzamide is its high selectivity and potency for FGFRs, which makes it a valuable tool for studying the role of FGFRs in various biological processes. However, its limited solubility in aqueous solutions and potential toxicity at high concentrations can be a limitation for certain experiments. Additionally, this compound may not be suitable for studying the effects of other receptor tyrosine kinases that share structural similarities with FGFRs.

Future Directions

There are several future directions for research on N-(2-Aminophenyl)-4-((5-fluoro-1H-indazol-1-yl)methyl)benzamide. One area of focus is the development of more potent and selective FGFR inhibitors that can overcome resistance mechanisms and improve therapeutic efficacy. Another area of interest is the combination of this compound with other targeted therapies or immunotherapies to enhance anti-tumor effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in other diseases.

Scientific Research Applications

N-(2-Aminophenyl)-4-((5-fluoro-1H-indazol-1-yl)methyl)benzamide has been extensively studied in preclinical models of FGFR-driven cancers, including lung, breast, and bladder cancer. In vitro studies have shown that this compound inhibits the kinase activity of FGFRs with high selectivity and potency, leading to the inhibition of downstream signaling pathways that promote cell proliferation and survival. In vivo studies have demonstrated that this compound can inhibit tumor growth and induce tumor regression in xenograft models of FGFR-driven cancers.

properties

IUPAC Name

N-(2-aminophenyl)-4-[(5-fluoroindazol-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O/c22-17-9-10-20-16(11-17)12-24-26(20)13-14-5-7-15(8-6-14)21(27)25-19-4-2-1-3-18(19)23/h1-12H,13,23H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWFAXFYUYQVFCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CN3C4=C(C=C(C=C4)F)C=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90731578
Record name N-(2-Aminophenyl)-4-[(5-fluoro-1H-indazol-1-yl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90731578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

920314-95-0
Record name N-(2-Aminophenyl)-4-[(5-fluoro-1H-indazol-1-yl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90731578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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